molecular formula C9H17ClFN3 B12229848 2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride

2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12229848
M. Wt: 221.70 g/mol
InChI Key: AFAKXEQKKDDOFV-UHFFFAOYSA-N
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Description

2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propyl group attached to a pyrazole ring, with the hydrochloride form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from readily available precursorsThe final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis and purification systems can further streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H17ClFN3

Molecular Weight

221.70 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H16FN3.ClH/c1-3-5-11-9-8(2)7-12-13(9)6-4-10;/h7,11H,3-6H2,1-2H3;1H

InChI Key

AFAKXEQKKDDOFV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=NN1CCF)C.Cl

Origin of Product

United States

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